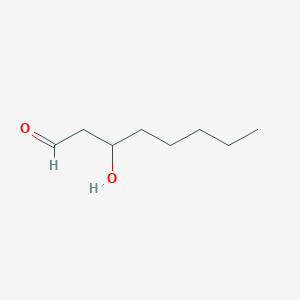
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro group and a sulfinyl group attached to a dimethylhex-3-yne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene typically involves multi-step organic reactions. One common approach is the chlorination of a precursor benzene derivative, followed by the introduction of the sulfinyl group through a sulfoxidation reaction. The dimethylhex-3-yne chain can be introduced via alkyne coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The chloro groups can be reduced to hydrogen atoms.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfonyl)benzene.
Reduction: Formation of 1-Hydro-4-(2-hydro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The chloro and sulfinyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-thio)benzene: Similar structure but with a thio group instead of a sulfinyl group.
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-oxy)benzene: Similar structure but with an oxy group instead of a sulfinyl group.
Uniqueness: 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of chloro and sulfinyl groups on the benzene ring and the alkyne chain makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
94453-70-0 |
|---|---|
Fórmula molecular |
C14H16Cl2OS |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
1-chloro-4-(2-chloro-5,5-dimethylhex-3-ynyl)sulfinylbenzene |
InChI |
InChI=1S/C14H16Cl2OS/c1-14(2,3)9-8-12(16)10-18(17)13-6-4-11(15)5-7-13/h4-7,12H,10H2,1-3H3 |
Clave InChI |
DPMOUVADYHWCRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC(CS(=O)C1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)

![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
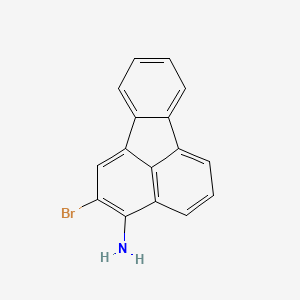
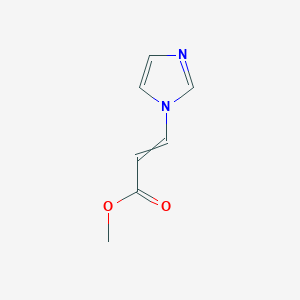
silane](/img/structure/B14362925.png)
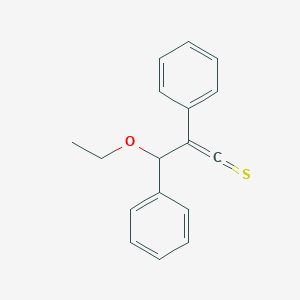
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
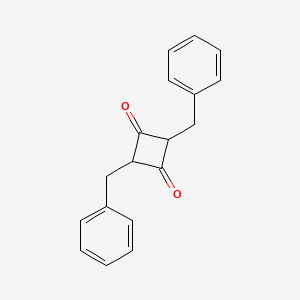


![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)
